molecular formula C19H11F3N2OS B2820572 N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-79-2

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2820572
CAS RN: 439111-79-2
M. Wt: 372.37
InChI Key: NIUUSGMAEZLUEH-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound is also known as TFPTQ and has a molecular formula of C19H11F3N2OS.

Scientific Research Applications

Synthesis and Chemical Modifications

A novel and efficient method for synthesizing substituted thieno[2,3-b]quinolines has been developed. This process involves a simple one-pot reaction under microwave irradiation and solvent-free conditions, yielding thieno[2,3-b]quinolin-2-ylethanone derivatives, thieno[2,3-b]quinoline-2-carboxamide derivatives, and others with moderate to good yields. These compounds were elucidated based on elemental analysis, IR, 1H NMR, and mass spectral data, showcasing the versatility of thieno[2,3-b]quinoline scaffolds for various chemical modifications and potential applications in material science and drug development (Nandeshwarappa et al., 2005).

Antitumor and Cytotoxic Activities

Thieno[2,3-b]quinolines have been synthesized and tested for their antiproliferative activity against the NCI-60 cell lines. Derivatives like the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides exhibited significant activity, with certain compounds showing low nanomolar GI50 values against specific cell lines, highlighting the potential of thieno[2,3-b]quinoline derivatives in cancer therapy (Hung et al., 2014).

Antimicrobial and Antimalarial Properties

Research into 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives has demonstrated excellent antibacterial activity against certain strains and notable antitubercular and antimalarial activities. This indicates the compound's utility in addressing infectious diseases and highlights the importance of structural modifications to enhance biological activity (Umamatheswari & Sankar, 2017).

Molecular Modelling and DNA Interaction

Studies have utilized molecular modelling to understand the intercalation interactions between phenylquinoline-8-carboxamide compounds and DNA. This research correlates structural and energetic features with biological properties, offering insights into designing minimal DNA-intercalating agents for antitumor drugs. The analysis suggests that the position and presence of the phenyl ring are crucial for intercalative binding and, by extension, biological activity (McKenna et al., 1989).

Novel Synthesis Approaches

Innovative synthesis methods for thieno[2,3-b]quinoline derivatives under solvent-free conditions have been explored, demonstrating the potential for eco-friendly and efficient production of these compounds. Such methods could significantly impact material science and pharmaceutical chemistry by providing a more sustainable approach to compound synthesis (Nandeshwarappa et al., 2005).

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(25)16-9-12-8-11-4-1-2-7-15(11)24-18(12)26-16/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUUSGMAEZLUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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